![molecular formula C19H17NO B3171616 2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline CAS No. 946683-55-2](/img/structure/B3171616.png)
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline is an organic compound characterized by the presence of a biphenyl group attached to an aniline moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the preparation of 4-bromobiphenyl, which is then reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate and a palladium catalyst. This reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to form the biphenyl ether intermediate.
Amination: The biphenyl ether intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions to yield the final product, 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or alkylated biphenyl derivatives.
科学研究应用
2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the aniline group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
相似化合物的比较
Biphenyl: A simpler analog without the aniline and ether functionalities.
4-Methoxyaniline: Lacks the biphenyl group but contains the aniline moiety.
4-Bromobiphenyl: Contains the biphenyl structure but with a bromine substituent.
Uniqueness: 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline is unique due to the combination of the biphenyl and aniline moieties linked through an ether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-methyl-2-(4-phenylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-7-12-18(20)19(13-14)21-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHMYTDJHABTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

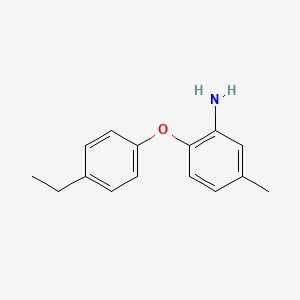
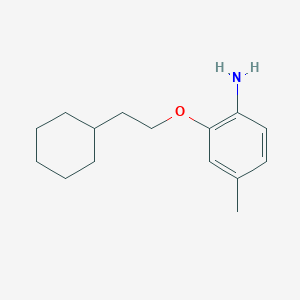
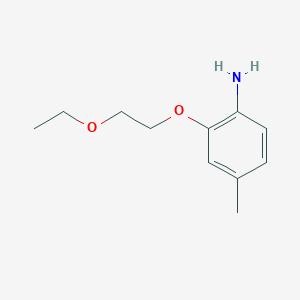
![4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3171572.png)
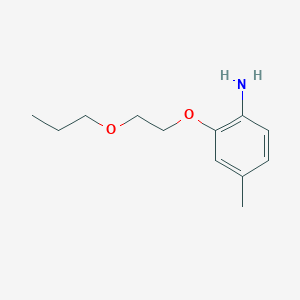


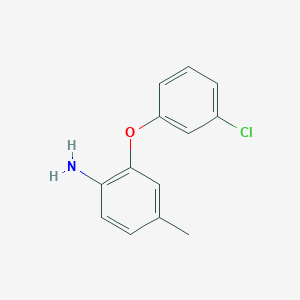

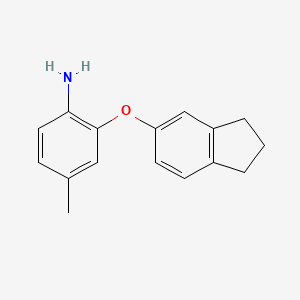

![2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline](/img/structure/B3171641.png)

